Ácido 4-oxo-3,4-dihidroquinazolina-8-carboxílico

Descripción general

Descripción

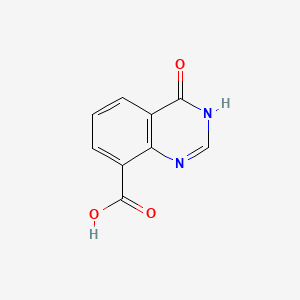

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7N3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Aplicaciones Científicas De Investigación

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Métodos De Preparación

The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid can be compared with other similar compounds, such as:

Quinazoline: The parent compound, which lacks the oxo and carboxylic acid groups.

4-Hydroxyquinazoline: A derivative with a hydroxyl group instead of the oxo group.

Quinazoline-8-carboxylic acid: A derivative lacking the oxo group.

Actividad Biológica

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H7N3O3. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, derived from quinazoline, positions it as a promising candidate for drug development due to its ability to interact with various biological targets.

The biological activity of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit B-Raf kinase, which plays a significant role in the MAPK signaling pathway that regulates cell proliferation and survival. This inhibition is particularly relevant in the context of mutant melanoma cells, where the B-Raf mutation (V600E) is commonly implicated in tumorigenesis .

Case Studies

Research indicates that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those harboring B-Raf mutations. For instance, a study highlighted that this compound effectively reduced cell viability in mutant melanoma cells through B-Raf inhibition.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.2 | Inhibition of B-Raf kinase |

| MCF-7 (Breast) | 12.3 | Induction of apoptosis |

| HCT116 (Colon) | 8.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16.0 |

| Escherichia coli | 32.0 |

| Candida albicans | 20.0 |

These findings suggest that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could be developed into an effective antimicrobial agent, particularly against resistant strains .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles are still under investigation. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models, making it a viable candidate for further development .

Synthesis and Derivatives

The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves cyclization reactions starting from anthranilic acid derivatives. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods which significantly reduce reaction times while improving product quality .

Table 3: Synthetic Routes Overview

| Synthesis Method | Yield (%) | Reaction Time |

|---|---|---|

| Traditional Heating | 60 | 1 hour |

| Microwave-Assisted Synthesis | 85 | 10 minutes |

Propiedades

IUPAC Name |

4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRVSIMAIQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659436 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-77-2 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.